![molecular formula C10H16N5O12P3S B099502 2'-Deoxy-6-thioguanosine 5'-triphosphate CAS No. 17660-38-7](/img/structure/B99502.png)
2'-Deoxy-6-thioguanosine 5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Deoxy-6-thioguanosine 5'-triphosphate (dGTPαS) is a modified nucleotide that has been widely used in scientific research. It is a sulfur-containing analog of the natural nucleotide, deoxyguanosine triphosphate (dGTP), and has unique properties that make it useful in various biochemical and physiological studies.
Wirkmechanismus
DGTPαS acts as an analog of 2'-Deoxy-6-thioguanosine 5'-triphosphate and can be incorporated into DNA during DNA synthesis. However, due to the presence of a sulfur atom at the 6th position of the guanine base, 2'-Deoxy-6-thioguanosine 5'-triphosphateαS forms a stable bond with the thiol groups of cysteine residues in proteins. This property makes 2'-Deoxy-6-thioguanosine 5'-triphosphateαS useful in studying protein-DNA interactions.
Biochemical and Physiological Effects:
2'-Deoxy-6-thioguanosine 5'-triphosphateαS has been shown to have various biochemical and physiological effects. It can inhibit the activity of DNA polymerases and induce DNA damage. It can also affect protein-DNA interactions by altering the conformation of DNA-binding proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2'-Deoxy-6-thioguanosine 5'-triphosphateαS in lab experiments include its unique properties, such as its ability to form stable bonds with cysteine residues in proteins. This property makes it useful in studying protein-DNA interactions. However, the limitations of using 2'-Deoxy-6-thioguanosine 5'-triphosphateαS include its high cost and limited availability.
Zukünftige Richtungen
Future research on 2'-Deoxy-6-thioguanosine 5'-triphosphateαS could focus on developing new methods for its synthesis and improving its availability. It could also involve studying the effects of 2'-Deoxy-6-thioguanosine 5'-triphosphateαS on different DNA polymerases and DNA-binding proteins. Additionally, research could be done to explore the potential therapeutic applications of 2'-Deoxy-6-thioguanosine 5'-triphosphateαS in diseases such as cancer, where DNA damage plays a critical role.
Synthesemethoden
The synthesis of 2'-Deoxy-6-thioguanosine 5'-triphosphateαS involves the modification of 2'-Deoxy-6-thioguanosine 5'-triphosphate by replacing the oxygen atom at the 6th position of the guanine base with a sulfur atom. This modification can be achieved by chemical or enzymatic methods. The chemical synthesis involves the reaction of 2'-Deoxy-6-thioguanosine 5'-triphosphate with a sulfur-containing reagent, while the enzymatic synthesis involves the use of a specific enzyme, sulfotransferase, to transfer a sulfate group to the 6th position of the guanine base.
Wissenschaftliche Forschungsanwendungen
DGTPαS has been used in various scientific research applications, including DNA sequencing, site-directed mutagenesis, and protein-DNA interaction studies. It is also used as a substrate for DNA polymerases in various in vitro assays, such as polymerase chain reaction (PCR) and DNA sequencing.
Eigenschaften
CAS-Nummer |
17660-38-7 |
---|---|
Molekularformel |
C10H16N5O12P3S |
Molekulargewicht |
523.25 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(31)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,16H,1-2H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,31)/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
BXZRFHUVVWIHMV-KVQBGUIXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Andere CAS-Nummern |
17660-38-7 |
Synonyme |
2'-deoxy-6-thioguanosine 5'-triphosphate beta-2'-deoxy-6-thioguanylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.